Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Description
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate is a malonic acid derivative featuring a diethyl ester backbone and a conjugated enamine substituent linked to a 6-amino-2-pyridinyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinolone antibiotics and heterocyclic scaffolds . Its structure enables versatile reactivity, including cyclization to form pyridone or quinoline cores, which are pharmacologically significant .
Properties
IUPAC Name |
diethyl 2-[[(6-aminopyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-12(17)9(13(18)20-4-2)8-15-11-7-5-6-10(14)16-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWSINKSUKSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304450 | |
| Record name | Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33007-33-9 | |
| Record name | NSC165820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate typically involves the following steps:
Starting Materials: The synthesis begins with 6-amino-2-pyridine and diethyl malonate.
Condensation Reaction: The 6-amino-2-pyridine reacts with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate is a chemical compound with a molecular weight of approximately 278.3 g/mol. It features a diethyl malonate component linked through a methylene bridge to a 6-amino-2-pyridinyl group. The compound is significant in pharmaceutical synthesis and as a reagent in organic chemistry, making it a versatile intermediate for creating complex molecules with potential pharmacological activity.
Analogs as Antifungal Agents
Research on diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), which are structurally similar to this compound, has shown antifungal activity .
Antifungal Activity Studies:
- Methodology Antifungal activity was assessed by measuring the growth halo of the phytopathogen F. oxysporum in the presence of test compounds at different concentrations . The culture medium contained 2.4% PDB and 1.5% bacteriological agar in 100 mL of distilled water . The medium was homogenized and sterilized before 20 mL was placed in sterilized Petri dishes . A 2-mm plug from a monosporic culture was placed in the center of the dish and grown at 28 °C for 8 days .
- Fungicidal and Fungistatic Effects To determine fungicidal or fungistatic effects, the test compounds were placed on a fresh, non-amended PDA medium for 72 h, and mycelial growth was monitored . Fungistatic compounds showed mycelial growth, while fungicidal compounds did not .
- Results The IC50 values of the tested DAMMs ranged from 0.013 to 35 µM . The most effective antifungal DAMMs had an ortho-nitro-substituted or non-substituted aromatic ring . These compounds were classified as fungicidal agents, showing a mycelial growth inhibition effect at the nanomolar scale .
Use as a Building Block in Synthesis
The compound is used as a building block in the synthesis of more complex structures.
- This compound is a versatile intermediate in organic synthesis, particularly for creating complex molecules with potential pharmacological activity. These reactions make it a versatile intermediate in organic synthesis, particularly for creating complex molecules with potential pharmacological activity.
Mechanism of Action
The mechanism of action of Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyridine ring and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance nucleophilicity, accelerating condensation reactions .
- Electron-withdrawing groups (e.g., nitro, chloro) stabilize the enamine system, improving thermal stability .
- The 6-amino-2-pyridinyl group in the parent compound introduces hydrogen-bonding capacity, influencing crystal packing and solubility .
Structural and Crystallographic Differences
- Crystal Packing: The 6-methyl-2-pyridinyl analog crystallizes in the monoclinic space group P2₁/c with orthogonal molecular columns stabilized by C=O···H–C (2.52 Å) and C=O···C=O interactions . In contrast, halogenated analogs (e.g., 4-chloro) exhibit denser packing due to halogen bonding .
- Hydrogen Bonding: The 6-amino group in the parent compound forms intramolecular N–H···O=C bonds (2.85 Å), absent in methyl or halogen-substituted analogs .
Physicochemical Properties
| Property | 6-Amino-2-pyridinyl Derivative | 6-Methyl-2-pyridinyl Analog | 4-Chlorophenyl Analog |
|---|---|---|---|
| Melting Point (°C) | Not reported | 71–73 | 79–81 |
| Solubility (in EtOAc) | High | Moderate | Low |
| LogP (Predicted) | 1.8 | 2.5 | 3.2 |
Notes:
- The 6-amino group reduces hydrophobicity (lower LogP) compared to methyl or chloro substituents .
- Halogenated analogs exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate, a compound derived from the diethyl malonate framework, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antifungal properties, synthesis methodologies, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The compound features a pyridine ring substituted with an amino group and is linked to a methylene malonate moiety, which is critical for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and its analogs. Notably, diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), a related class of compounds, demonstrated significant antifungal activity against Fusarium oxysporum, a notable phytopathogen.
Efficacy Data
The antifungal potency was evaluated using in vitro bioassays where the compounds were tested at various concentrations. The results indicated that certain DAMMs exhibited IC50 values ranging from 0.013 µM to 35 µM, with the most effective compounds classified as fungicidal agents. For instance, two specific DAMMs achieved IC50 values below 0.5 µM, showcasing their potential as effective fungicides for agricultural applications .
| Compound | IC50 (µM) | Activity Classification |
|---|---|---|
| DAMM 1 | 18 | Less active |
| DAMM 2 | <0.5 | Fungicidal |
| DAMM 3 | 35 | Less active |
| DAMM 4 | <0.5 | Fungicidal |
The antifungal mechanism of this compound involves disruption of fungal cell wall synthesis and inhibition of mycelial growth. The structure-activity relationship indicates that substitutions on the pyridine ring significantly influence the compound's efficacy against fungal pathogens.
Case Studies and Research Findings
- Study on Mycelial Growth Inhibition : A study conducted on various derivatives of diethyl malonate revealed that modifications to the aromatic substituents on the pyridine ring enhanced antifungal activity. The best-performing compounds were noted for their ability to completely inhibit mycelial growth at low concentrations .
- Pharmacological Evaluation : Further pharmacological evaluations indicated that these compounds not only possess antifungal properties but also exhibit low toxicity profiles in mammalian models, suggesting their potential for therapeutic use .
- Synthesis and Optimization : Researchers have developed efficient synthetic routes for producing this compound, optimizing conditions to improve yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .
Q & A
Q. What are the common synthetic routes for preparing Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between active methylene compounds (e.g., diethyl malonate derivatives) and pyridinylamine precursors. A standard method involves reacting diethyl (aminomethylene)malonate with 6-amino-2-pyridinyl derivatives in solvents like 1,2-dichloroethane or toluene, often with a base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures (70–100°C). For example, yields of 50–65% are achieved using DIPEA in dichloroethane at 70°C overnight . Optimization includes adjusting solvent polarity (toluene vs. dioxane), temperature (70°C vs. 100°C), and stoichiometry of reagents to minimize side reactions like premature cyclization.
Q. What analytical techniques are recommended for characterizing this compound, and what are the optimal HPLC conditions?
Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) is effective for purity assessment. A mobile phase of acetonitrile/water with phosphoric acid (0.1% v/v) provides baseline separation. For mass spectrometry compatibility, replace phosphoric acid with formic acid. Retention times and peak symmetry are critical for identifying impurities . Complementary techniques include H/C NMR for structural confirmation and LC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 307.1) .
Q. How is this compound utilized as a precursor in heterocyclic synthesis?
The compound’s active methylene group and electron-withdrawing ester moieties enable its use in cyclocondensation reactions. For instance, it reacts with aldehydes/ketones under basic conditions (e.g., NH) to form substituted pyridines or quinolones. These heterocycles are pharmacologically relevant, such as antidiabetic quinoline carboxyguanidines . The malonate moiety facilitates decarboxylation during cyclization, streamlining the synthesis of nitrogen-containing scaffolds .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Michael addition and cyclocondensation reactions?
The malonate’s α,β-unsaturated system acts as a Michael acceptor, enabling nucleophilic attacks by enolates or amines. DFT studies suggest that the electron-deficient methylene group lowers the activation energy for conjugate additions. In cyclocondensation, the pyridinylamine’s nucleophilicity and malonate’s electrophilicity drive intramolecular cyclization, often via a six-membered transition state. Steric effects from the 6-amino substituent can influence regioselectivity .
Q. How can researchers resolve contradictions in reported reaction yields, such as variability from 44% to 77% under similar conditions?
Yield discrepancies often arise from subtle differences in solvent purity, moisture content, or heating uniformity. For example, reactions in anhydrous dioxane at 100°C yield 44.5% product, while dichloroethane at 70°C achieves 50% . Troubleshooting includes:
Q. What strategies are effective for synthesizing complex derivatives (e.g., polyfunctionalized pyridones) using this compound?
Sequential functionalization is key. First, the malonate undergoes Michael addition with enolates to install substituents. Subsequent Gould-Jacobs cyclization (e.g., with POCl) forms pyridone rings. For example, reacting with 4-methoxyphenyl isocyanate followed by acid-mediated cyclization yields substituted pyridones with antidiabetic activity . Optimizing protecting groups (e.g., tert-butoxycarbonyl) improves regiochemical control .
Q. How does the compound’s structure influence its performance in multicomponent reactions (MCRs)?
The planar pyridinylamino-methylene moiety enhances π-stacking in MCRs, facilitating template-driven assembly. For instance, in Ugi-type reactions, the malonate’s electrophilicity and pyridinylamine’s basicity stabilize intermediates, enabling one-pot synthesis of polycyclic frameworks. Steric hindrance from the 6-amino group can limit reactivity with bulky aldehydes, necessitating tailored catalysts like DBU .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
The compound is hygroscopic and may release irritants upon decomposition. Key precautions include:
Q. How can researchers validate the compound’s purity for pharmaceutical applications?
Combine orthogonal methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
